molecular formula C8H7BrFNO3 B1529993 1-Bromo-3-ethoxy-6-fluoro-2-nitrobenzene CAS No. 1807198-72-6

1-Bromo-3-ethoxy-6-fluoro-2-nitrobenzene

Cat. No.: B1529993
CAS No.: 1807198-72-6
M. Wt: 264.05 g/mol
InChI Key: KMTDDGOZPZANFM-UHFFFAOYSA-N
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Description

1-Bromo-3-ethoxy-6-fluoro-2-nitrobenzene is a halogenated aromatic compound featuring a bromine atom at position 1, an ethoxy group at position 3, a fluorine atom at position 6, and a nitro group at position 2. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. Its reactivity is influenced by the electron-withdrawing nitro and halogen groups, which direct subsequent substitution reactions.

Properties

IUPAC Name

3-bromo-1-ethoxy-4-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO3/c1-2-14-6-4-3-5(10)7(9)8(6)11(12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTDDGOZPZANFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 2: Nitration of 1-Bromo-3-ethoxy-6-fluorobenzene

  • Reaction: Electrophilic aromatic substitution where the nitronium ion attacks the aromatic ring.
  • Reagents: Concentrated nitric acid and sulfuric acid mixture.
  • Mechanism:
    • Generation of nitronium ion (NO2+) from nitric acid and sulfuric acid.
    • Electrophilic attack on the aromatic ring, directed by existing substituents to the 2-position (ortho to bromo).
  • Temperature Control: Reaction temperature is carefully maintained (often below 30°C) to avoid side reactions and control regioselectivity.
  • Reaction Time: Typically monitored until completion by analytical methods such as gas chromatography (GC) or thin-layer chromatography (TLC).

Step 3: Workup and Purification

  • Quenching the reaction mixture in ice or cold water to precipitate the product.
  • Extraction with organic solvents such as dichloromethane to separate the organic phase.
  • Washing the organic layer with brine and drying over anhydrous magnesium sulfate.
  • Purification by flash column chromatography or recrystallization to obtain pure this compound.

Industrial Production Considerations

  • Scale-Up: The nitration step is adapted to continuous flow reactors to enhance safety and control, given the exothermic nature of nitration.
  • Optimization: Reaction parameters (temperature, acid concentration, flow rate) are optimized for maximum yield and minimal by-products.
  • Purification: Industrial purification may include crystallization and advanced chromatographic techniques to ensure high purity.
  • Safety: Use of corrosion-resistant equipment and controlled addition of reagents to manage the hazardous nature of nitration reagents.

Summary Table of Preparation Parameters

Step Reagents/Conditions Temperature (°C) Reaction Time Notes
Starting Material 1-Bromo-3-ethoxy-6-fluorobenzene N/A N/A Prepared via aromatic substitution
Nitration HNO3 + H2SO4 (mixed acid) 0–30 1–3 hours Controlled temperature for regioselectivity
Workup & Extraction Ice water quench, CH2Cl2 extraction Ambient 30–60 min Separation of organic phase
Purification Flash chromatography or recrystallization Ambient Variable To isolate pure nitro compound

Research Findings and Notes

  • The presence of the ethoxy group (electron-donating) and fluoro group (electron-withdrawing) influences the regioselectivity of nitration, favoring substitution ortho to the bromo substituent.
  • Controlled temperature and acid concentration are critical to avoid multiple nitrations or decomposition.
  • Yields reported in literature for similar nitration reactions range from moderate to high (40–70%) depending on scale and purification methods.
  • Industrial processes emphasize continuous flow nitration to improve safety and reproducibility.
  • Analytical techniques such as NMR, GC-MS, and HPLC are used to confirm the structure and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-ethoxy-6-fluoro-2-nitrobenzene undergoes various types of reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 1-bromo-3-ethoxy-6-fluoro-2-aminobenzene.

  • Substitution: The bromo and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

  • Reduction: Typical reducing agents include iron and hydrogen gas.

  • Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Nitroso derivatives and other oxidized products.

  • Reduction: Amines and related compounds.

  • Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Chemistry

Overview:
1-Bromo-3-ethoxy-6-fluoro-2-nitrobenzene is primarily utilized as an intermediate in organic synthesis. Its bromine, ethoxy, and nitro groups allow for diverse chemical transformations.

Applications:

  • Pharmaceutical Development: It is used to synthesize various pharmaceutical compounds, particularly those targeting specific biological pathways.
  • Agrochemical Synthesis: The compound aids in developing crop protection agents, enhancing agricultural productivity.

Case Study:
In a study published by the Royal Society of Chemistry, derivatives of this compound were synthesized to evaluate their efficacy as potential anti-cancer agents. The results indicated that modifications to the nitro group significantly influenced biological activity, showcasing the compound's utility in drug design .

Material Science

Overview:
The compound finds applications in material science due to its ability to form stable polymers and coatings.

Applications:

  • Polymer Production: It serves as a building block for polymers with specific thermal and mechanical properties.
  • Coatings: The compound is used in formulating coatings that require enhanced durability and chemical resistance.

Data Table: Properties of Polymers Derived from this compound

PropertyValue
Thermal StabilityHigh
Mechanical StrengthModerate
Chemical ResistanceExcellent
SolubilitySoluble in organic solvents

Analytical Chemistry

Overview:
In analytical chemistry, this compound serves as a reference standard.

Applications:

  • Quantification: It aids in the detection and quantification of similar compounds in complex mixtures, enhancing analytical accuracy.

Case Study:
A research article demonstrated the use of this compound as a standard in high-performance liquid chromatography (HPLC) methods for detecting nitroaromatic pollutants in environmental samples. The results highlighted its effectiveness in improving detection limits .

Fluorine Chemistry

Overview:
The presence of fluorine in the molecule allows for significant studies into fluorinated compounds.

Applications:

  • Pharmaceuticals: Fluorinated compounds often exhibit improved bioactivity; thus, this compound is explored for synthesizing fluorinated drugs.

Data Table: Comparison of Fluorinated vs. Non-Fluorinated Compounds

Compound TypeBioactivity LevelStability
FluorinatedHighEnhanced
Non-FluorinatedModerateLower

Environmental Chemistry

Overview:
The environmental impact of nitroaromatic compounds is an area of active research.

Applications:

  • Ecotoxicology Studies: this compound is used to assess the degradation and behavior of nitroaromatic pollutants in various ecosystems.

Case Study:
Research conducted on the degradation pathways of nitroaromatic compounds showed that this compound undergoes photodegradation under UV light, leading to less toxic byproducts. This study provides insights into mitigating environmental risks associated with nitroaromatic pollutants .

Mechanism of Action

The mechanism by which 1-Bromo-3-ethoxy-6-fluoro-2-nitrobenzene exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating enzyme activity. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Functional Group Variations

The following compounds share structural similarities but differ in substituent positions or functional groups, leading to distinct physicochemical and reactivity profiles:

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight Substituent Positions Key Properties (Density, Boiling Point) Safety Data (R/S Phrases)
1-Bromo-3-ethoxy-6-fluoro-2-nitrobenzene C₈H₆BrFNO₃ 284.04 g/mol Br (1), OEt (3), F (6), NO₂ (2) Data not available in sources Not explicitly provided
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene C₇H₅BrFNO₃ 274.02 g/mol Br (1), F (3), OMe (2), NO₂ (4) Purity: 95% R: 36/37/38; S: 26
1-Bromo-3-chloro-5-fluorobenzene C₆H₃BrClF 209.45 g/mol Br (1), Cl (3), F (5) Density: 1.72 g/cm³ R: 36/37/38; S: 26
1-Bromo-3-(trifluoromethoxy)benzene C₇H₄BrF₃O 245.01 g/mol Br (1), OCF₃ (3) Not available Not available
Key Observations :
  • Substituent Effects: The ethoxy group (-OEt) in the target compound provides moderate electron-donating effects compared to the trifluoromethoxy (-OCF₃) group in , which is strongly electron-withdrawing. The nitro group at position 2 enhances electrophilic substitution reactivity compared to non-nitrated analogues like 1-bromo-3-chloro-5-fluorobenzene .
Nitro Group Reactivity :

The nitro group in this compound deactivates the ring toward electrophilic substitution but facilitates nucleophilic aromatic substitution (NAS) at positions ortho and para to the nitro group. This contrasts with 1-bromo-3-chloro-5-fluorobenzene , which lacks a nitro group and undergoes slower NAS.

Halogen Reactivity :
  • Bromine at position 1 is more susceptible to displacement than fluorine at position 6 due to weaker C-Br bonds.
  • In 1-Bromo-3-(trifluoromethoxy)benzene , the electron-withdrawing -OCF₃ group further activates the bromine for substitution reactions.

Physicochemical Properties

  • Density and Boiling Points :
    • The density of 1-Bromo-3-chloro-5-fluorobenzene (1.72 g/cm³ ) is higher than typical values for ethoxy-substituted analogues, likely due to chlorine’s greater atomic mass compared to ethoxy.
    • Predicted boiling points for related compounds (e.g., 308.7°C for a bromopropyl derivative ) suggest that ethoxy and nitro groups increase molecular weight and intermolecular forces.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-bromo-3-ethoxy-6-fluoro-2-nitrobenzene with high regioselectivity?

  • Methodological Answer : Synthesis requires sequential functionalization of the benzene ring. Begin by introducing the ethoxy group via nucleophilic aromatic substitution (SNAr) using a phenol derivative and ethyl bromide under basic conditions. Fluorination at the para position can be achieved via Balz-Schiemann reaction using aniline intermediates. Nitration at the ortho position relative to bromine requires careful control of nitrating agents (e.g., HNO₃/H₂SO₄) to avoid over-nitration. Bromination via electrophilic substitution (e.g., Br₂/FeBr₃) should precede nitration to prevent displacement of nitro groups. Monitor regioselectivity using TLC and HPLC .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : Use GC-MS (Gas Chromatography-Mass Spectrometry) with a non-polar column (e.g., DB-5) to assess purity (>98% as per GC data in ).
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substitution patterns via coupling constants (e.g., meta-fluoro coupling ~2 Hz) and chemical shifts (nitro groups deshield adjacent protons).
  • FT-IR : Identify nitro (1520–1350 cm⁻¹) and C-Br (600–500 cm⁻¹) stretches.
  • Elemental Analysis : Verify C, H, N, Br, and F percentages against theoretical values (e.g., Molecular Formula: C₈H₆BrFNO₃; Molecular Weight: 278.05 g/mol) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store in amber glass vials under inert gas (N₂/Ar) at 2–8°C (refrigeration) to prevent photodegradation of nitro groups and hydrolysis of the ethoxy moiety. Avoid exposure to moisture or strong bases, which may displace bromine. Stability should be monitored monthly via HPLC .

Advanced Research Questions

Q. How can researchers address contradictions in reported spectral data for halogenated nitrobenzenes?

  • Methodological Answer : Discrepancies in NMR/IR data often arise from solvent effects, impurities, or tautomerism. For example:

  • Solvent Artifacts : Compare spectra in deuterated DMSO vs. CDCl₃; nitro groups may exhibit solvent-dependent shifts.
  • Impurity Profiling : Use high-resolution MS (HRMS) to detect trace by-products (e.g., di-nitrated derivatives).
  • Computational Validation : Optimize the molecule’s geometry using DFT (Density Functional Theory) and simulate NMR/IR spectra (e.g., Gaussian 16) to cross-validate experimental data .

Q. What strategies mitigate by-product formation during the nitration of polyhalogenated benzene derivatives?

  • Methodological Answer :

  • Temperature Control : Maintain nitration at 0–5°C to suppress polysubstitution.
  • Directed Ortho-Metalation : Use directing groups (e.g., ethoxy) to enhance nitro group placement.
  • Post-Reaction Workup : Employ column chromatography (silica gel, hexane/EtOAc gradient) to separate mono-nitro products from di-nitro by-products. Quantify yields via GC-MS and adjust stoichiometry of HNO₃ accordingly .

Q. How can computational modeling predict reactivity trends in this compound?

  • Methodological Answer :

  • HOMO-LUMO Analysis : Calculate frontier molecular orbitals to identify electrophilic/nucleophilic sites. The nitro group lowers LUMO energy, enhancing susceptibility to nucleophilic attack.
  • Reactivity Indices : Use Fukui functions to map sites for bromine displacement or nitro group reduction.
  • Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS (Conductor-like Screening Model for Real Solvents) .

Q. What environmental fate studies are relevant for assessing the ecological impact of this compound?

  • Methodological Answer :

  • Photodegradation : Expose to UV light (254 nm) and analyze degradation products via LC-QTOF-MS. Nitro groups may reduce to amines under sunlight.
  • Hydrolysis Kinetics : Study pH-dependent hydrolysis (pH 4–10) at 25°C; bromine and ethoxy groups are prone to hydrolysis under alkaline conditions.
  • Adsorption Studies : Use batch experiments with activated carbon or soil organic matter to measure partition coefficients (Kd) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-3-ethoxy-6-fluoro-2-nitrobenzene
Reactant of Route 2
1-Bromo-3-ethoxy-6-fluoro-2-nitrobenzene

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